Potassium nitrite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

312 g/100g of water at 25 °C

SOL IN HOT ALCOHOL; VERY SOL IN LIQUID AMMONIA

306 parts by wt per 100 parts by wt of water at 20 °C

Insol in alcohol

Sol in 0.35 parts water, slightly sol in alcohol

Solubility in water, g/100ml at 0 °C: 281 (very good)

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science Research:

- Antimicrobial effects: Potassium nitrite is used as a food additive to inhibit the growth of certain bacteria, including Clostridium botulinum, which causes botulism []. Studies investigate its effectiveness and safety in preserving food products.

Muscle Physiology Research:

- Muscle function: Research explores the potential role of potassium nitrite in enhancing muscle function. Studies in mice suggest it might improve muscle force and fatigue resistance []. However, further investigation is needed to understand the mechanisms and potential applications in humans.

Plant Biology Research:

- Nitric oxide (NO) signaling: Potassium nitrite can serve as a source of NO, a crucial signaling molecule in plants. Studies utilize potassium nitrite to understand NO's role in various plant physiological processes, such as seed germination and stress response [].

Environmental Research:

- Nitrogen cycle: Potassium nitrite plays a role in the nitrogen cycle, a vital process for ecosystems. Research investigates its transformation and interactions with other elements in the environment.

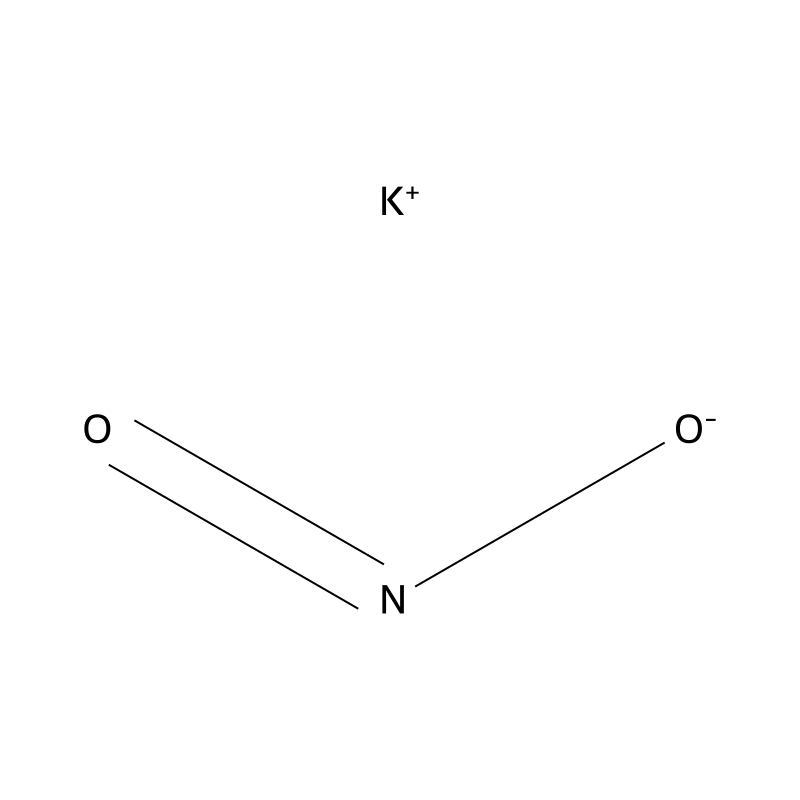

Potassium nitrite is a white or slightly yellow crystalline powder with a hygroscopic nature, meaning it readily absorbs moisture from the air []. It is an ionic salt formed by potassium (K⁺) cations and nitrite (NO₂⁻) anions. Potassium nitrite plays a role in some scientific research areas, particularly as a precursor in organic synthesis and a reagent in analytical chemistry [].

Molecular Structure Analysis

Potassium nitrite adopts a simple ionic structure. The potassium cations lose their single valence electron, achieving a stable noble gas configuration. The nitrite anion has a bent geometry with a negative formal charge on one of the oxygen atoms due to the resonance between two Lewis structures []. This structure allows potassium nitrite to participate in various chemical reactions by readily donating the nitrite ion.

Chemical Reactions Analysis

Synthesis

Potassium nitrite is commercially produced by the reduction of potassium nitrate (KNO₃) at high temperatures [].

KNO₃ + ½ H₂ → KNO₂ + ½ H₂O (Equation 1)

Decomposition

At even higher temperatures, potassium nitrite decomposes into potassium oxide (K₂O), nitrogen dioxide (NO₂), and oxygen (O₂) [].

KNO₂ → K₂O + NO₂ + O₂ (Equation 2)

Other Relevant Reactions

Potassium nitrite is a versatile reagent in organic synthesis. Here's an example:

- Diazotization: Potassium nitrite is used in the diazotization reaction, which converts primary aromatic amines into diazonium salts, crucial intermediates for the synthesis of azo dyes and pharmaceuticals.

C₆H₅NH₂ + 2 HCl + NaNO₂ → C₆H₅N₂⁺Cl⁻ + 2 H₂O (Equation 3) (Note: Sodium nitrite can be substituted for potassium nitrite)

It's important to note that these reactions should only be performed by trained professionals in a well-equipped laboratory due to the hazardous nature of the chemicals involved.

Physical And Chemical Properties Analysis

- Formula: KNO₂

- Molar mass: 85.10 g/mol []

- Melting point: 440 °C []

- Solubility: Highly soluble in water, slightly soluble in alcohol and ammonia []

- Stability: Decomposes at high temperatures (above 490 °C) []

- Oxidation state: Potassium (+1), nitrite (+3)

Mechanism of Action (Not Applicable)

Potassium nitrite does not have a well-defined biological mechanism of action. However, it can interact with hemoglobin in red blood cells under certain conditions, potentially leading to methemoglobinemia (a blood disorder) [].

Potassium nitrite is a hazardous compound and should be handled with care. Here are some key safety concerns:

- Toxicity: Potassium nitrite is toxic if ingested. It can react with stomach acid to form nitrosamines, which are potentially carcinogenic [].

- Oxidation: Potassium nitrite is a strong oxidizing agent and can accelerate the burning of other materials. It should not be stored near flammable substances [].

- Skin and eye irritant: Contact with potassium nitrite can irritate the skin and eyes [].

Potassium nitrite has been studied for its biological effects, particularly in relation to its toxicity. Exposure can lead to methemoglobinemia, a condition where hemoglobin is altered so that it cannot effectively carry oxygen. Symptoms may include headache, dizziness, and cyanosis (a bluish discoloration of the skin) . Additionally, laboratory studies indicate potential mutagenic effects, raising concerns about its safety in various applications .

Potassium nitrite serves several important functions across different industries:

- Food Preservation: It is used as a preservative in cured meats to inhibit bacterial growth and enhance color.

- Chemical Manufacturing: Potassium nitrite acts as an intermediate in the synthesis of various chemicals and dyes.

- Analytical Chemistry: It is employed in chemical analysis and laboratory experiments due to its reactivity and properties as an oxidizing agent .

Research has focused on the interactions of potassium nitrite with other substances. Notably:

- Toxicity Studies: Investigations have shown that exposure to potassium nitrite can lead to significant health risks, including respiratory issues and skin irritation upon contact .

- Combustion Studies: Its role as an oxidizer has been studied in relation to fire hazards; mixtures involving potassium nitrite can lead to explosive reactions under specific conditions .

Potassium nitrite shares similarities with other nitrites and nitrates but possesses unique properties that distinguish it. Here are some comparable compounds:

| Compound | Formula | Key Characteristics | |||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Sodium Nitrite | NaNO₂ | Commonly used as a food preservative; less toxic than potassium nitrite. | |||||||||||||||||||||||||||||||||||||||

| Potassium Nitrate | KNO₃ | More stable than potassium nitrite; used in fertilizers and explosives. | |||||||||||||||||||||||||||||||||||||||

| Ammonium Nitrite | NH₄NO₂ | Less common; used in some

Potassium nitrite was first isolated in its pure form by the Swedish chemist Carl Wilhelm Scheele in his pharmacy laboratory in the market town of Köping. Scheele's discovery came through a relatively simple but groundbreaking experiment in which he heated potassium nitrate (saltpeter) at red heat for half an hour, obtaining what he recognized as a new "salt". The chemical reaction was later established as: 2KNO₃ → 2KNO₂ + O₂ This thermal decomposition reaction became fundamental to understanding nitrogen oxide chemistry and represented an important step in the development of inorganic chemistry. While nitrite compounds exist naturally at trace levels in soil, natural waters, and plant and animal tissues, the isolation and characterization of pure potassium nitrite opened new avenues for scientific and industrial applications. Carl Wilhelm Scheele's ContributionsCarl Wilhelm Scheele (1742-1786) was a German-Swedish pharmaceutical chemist whose contributions to chemistry were extensive despite his relatively short life. Although often overshadowed by contemporaries like Joseph Priestley and Antoine Lavoisier, Scheele was responsible for discovering numerous elements and compounds, including oxygen (though Priestley published first), chlorine, manganese, barium, and molybdenum. Scheele's work with potassium nitrite began when he was asked by Torbern Bergman to clarify a problem that occurred when saltpeter (potassium nitrate) was heated with acetic acid, producing a red vapor—nitrogen dioxide. Scheele found that when potassium nitrite (KNO₂) was reacted with acetic acid, it reliably produced nitrogen dioxide. According to historical accounts, this investigation took place around 1770-1771, during Scheele's time at Uppsala. In the words of scientific historian Partington, Scheele's discoveries represent an astonishing achievement: "Every chemist who has attempted research will look over the record of Scheele's discoveries with astonishment and admiration. Astonishment at the great volume of discoveries which he made in his short life in such disadvantaged circumstances; admiration of the way in which he carried out his work and the fundamental importance of it all." Evolution of Potassium Nitrite ResearchResearch on potassium nitrite has evolved considerably since Scheele's time. Early studies focused primarily on its chemical properties and reactions, but by the 20th century, attention shifted to its applications and safety considerations. One significant development was the recognition of potassium nitrite's role in food preservation. Historical research indicates that the use of saltpeter (potassium nitrate, which can be reduced to nitrite) for meat preservation occurred between 1600 and 1750, probably near 1700. The addition of sugar, which favors the reduction of nitrate to the active agent nitrite, became common practice during the 19th century. Modern research has focused extensively on safety assessments, particularly in food applications. The European Food Safety Authority (EFSA) re-evaluated potassium nitrite (E249) and sodium nitrite (E250) as food additives, establishing an Acceptable Daily Intake (ADI) of 0.07 mg nitrite ion/kg body weight per day based on its potential to cause methaemoglobinaemia. Position in the Nitrogen Cycle and Environmental SystemsPotassium nitrite occupies a pivotal position in the global nitrogen cycle, one of Earth's most important biogeochemical processes. The nitrogen cycle involves the conversion of nitrogen between various chemical forms as it circulates among atmospheric, terrestrial, and marine ecosystems. In the process of nitrification, which is carried out by specific groups of microorganisms, ammonia (NH₃) or ammonium (NH₄⁺) is first oxidized to nitrite (NO₂⁻). This process, sometimes called nitritation, is performed by ammonia-oxidizing bacteria (AOB) like Nitrosomonas and Nitrococcus, as well as ammonia-oxidizing archaea (AOA). The equation for this first step is: 2NH₄⁺ + 3O₂ → 2NO₂⁻ + 4H⁺ + 2H₂O In the second step, called nitratation, nitrite-oxidizing bacteria (NOB) convert nitrite to nitrate (NO₃⁻): 2NO₂⁻ + O₂ → 2NO₃⁻ Recent research has found that some organisms, such as Nitrospira inopinata, can perform complete ammonia oxidation to nitrate in a single step, a process discovered in 2015. Researchers from Nagoya University have recently demonstrated that nitrate accumulated in soil bordering streams plays an important role in increasing nitrate levels in water during rainfall events. Understanding the dynamics of nitrite in environmental systems is crucial for addressing issues of nitrogen pollution, which can lead to eutrophication and pose health risks to animals and humans. Industrial Production TechniquesNitrogen Oxide Absorption MethodsIndustrial production of potassium nitrite through nitrogen oxide absorption represents a well-established methodology, though it faces economic limitations due to the high cost of potassium-based alkaline reagents [1]. The process involves the absorption of nitrogen oxides into potassium hydroxide or potassium carbonate solutions, following similar principles to sodium nitrite manufacturing [2]. The fundamental reaction mechanism involves passing a mixture of nitrogen monoxide and nitrogen dioxide through aqueous potassium hydroxide according to the stoichiometric relationship: nitrogen monoxide plus nitrogen dioxide plus two equivalents of potassium hydroxide yields two equivalents of potassium nitrite plus water [2]. The absorption process requires careful control of temperature and gas flow rates to optimize conversion efficiency [3]. Industrial implementations typically operate at temperatures between 50-80°C to maintain adequate reaction kinetics while preventing thermal decomposition of the product [4]. The high solubility of potassium nitrite in water, exceeding 300 grams per 100 milliliters at room temperature, presents both advantages and challenges in the recovery process [1]. Despite the theoretical feasibility, this method is not employed extensively on a large scale due to the elevated costs associated with potassium hydroxide and potassium carbonate compared to their sodium counterparts [1]. The economic considerations make this approach less competitive for bulk industrial production, though it remains viable for specialized applications requiring high-purity potassium nitrite. Potassium Nitrate Reduction ProcessesPotassium nitrate reduction represents the most commonly employed industrial method for potassium nitrite synthesis [1]. The thermal reduction of potassium nitrate occurs through controlled heating in the temperature range of 560-600°C, yielding potassium nitrite and molecular oxygen according to the reaction: two equivalents of potassium nitrate decompose to form two equivalents of potassium nitrite plus one equivalent of oxygen gas [5] [6]. This process exhibits reversible characteristics, with potassium nitrite converting back to potassium nitrate in the presence of oxygen at elevated temperatures above 550°C [1]. The equilibrium nature of this reaction requires precise temperature control and atmospheric management to achieve optimal yields [6]. Industrial operations typically employ inert atmospheres or controlled oxygen partial pressures to drive the reaction toward nitrite formation [5]. The thermal decomposition pathway demonstrates temperature-dependent behavior, with continuous reaction progression at 550-600°C and equilibrium establishment at higher temperatures between 650-750°C [1]. Research indicates that the reaction rate increases with temperature, while the extent of conversion decreases at temperatures exceeding 650°C [1]. This temperature sensitivity necessitates sophisticated process control systems in industrial applications.

Lead-Based Synthesis RoutesLead-based synthesis routes for potassium nitrite production involve the use of lead compounds as reducing agents or catalytic intermediates [7]. Historical manufacturing processes employed lead-containing systems, though contemporary industrial practices have largely moved away from these methods due to environmental and health considerations [7]. The mechanisms typically involve the reduction of potassium nitrate in the presence of lead oxides or metallic lead under controlled thermal conditions. These processes generated potassium nitrite through multi-step reactions where lead compounds facilitated the conversion of nitrate to nitrite species [7]. The lead-based systems demonstrated effectiveness in achieving high conversion rates, but the formation of lead-containing by-products necessitated complex separation and purification procedures [7]. Industrial implementations required specialized handling equipment and waste management systems to address lead contamination concerns. Modern industrial practices have largely abandoned lead-based synthesis routes in favor of cleaner alternatives that eliminate heavy metal contamination risks [8]. The transition away from lead-based methods reflects broader industry trends toward sustainable manufacturing practices and regulatory compliance with environmental protection standards [8]. Thermal Decomposition ApproachesThermal decomposition approaches encompass various high-temperature processes for converting potassium-containing precursors to potassium nitrite [5] [6]. The primary thermal decomposition method involves the controlled heating of potassium nitrate under specific atmospheric conditions to promote selective nitrite formation [5]. This process operates through oxygen evolution mechanisms where potassium nitrate releases oxygen gas while forming the corresponding nitrite salt [5]. The thermal decomposition process requires precise temperature management to prevent over-reduction or complete decomposition to potassium oxide [9] [10]. Optimal operating conditions typically involve heating rates of 20°C per minute and maintaining temperatures between 400-600°C [11]. The process demonstrates distinct phase behavior, with potassium nitrate melting at approximately 334°C before undergoing decomposition at higher temperatures [5]. Industrial thermal decomposition systems incorporate specialized reactor designs to manage heat transfer and gas evolution [3]. The process generates significant quantities of oxygen gas, requiring appropriate ventilation and safety systems [5]. Temperature monitoring and control systems ensure consistent product quality while preventing thermal runaway conditions that could lead to explosive decomposition [5]. Laboratory-Scale Preparation MethodsCarbon as Reducing AgentCarbon-based reduction methods represent widely employed laboratory techniques for potassium nitrite synthesis [12]. The process involves mixing potassium nitrate with carbon sources such as activated carbon, charcoal, or graphite under controlled heating conditions [12]. The reduction mechanism proceeds through carbon oxidation coupled with nitrate reduction, producing potassium nitrite, carbon dioxide, and other carbon-containing products [12]. Laboratory implementations typically employ finely powdered carbon materials to maximize surface area and reaction kinetics [12]. The stoichiometric requirements involve approximately 25 grams of carbon per 100 grams of potassium nitrate, though excess carbon is often used to ensure complete conversion [12]. The reaction mixture requires thorough mixing and gradual heating to 400-500°C to achieve optimal yields while preventing violent reactions [12]. The carbon reduction process generates significant quantities of carbon dioxide gas, necessitating appropriate ventilation systems in laboratory settings [12]. Product purification involves water extraction followed by filtration to remove unreacted carbon and insoluble by-products [12]. The resulting solution contains potassium nitrite along with potassium carbonate formed through secondary reactions with carbon dioxide [12]. Starch and Potassium Hydroxide ReactionsStarch-based reduction systems utilize organic carbohydrate materials as reducing agents in combination with potassium hydroxide [12]. The process involves mixing potassium nitrate with starch powder and potassium hydroxide, followed by thermal treatment to initiate the reduction reaction [12]. Starch serves as both a carbon source and a controlled-release reducing agent, providing more uniform reaction conditions compared to pure carbon systems [12]. The reaction mechanism involves starch decomposition to produce reducing species that convert nitrate to nitrite while potassium hydroxide maintains alkaline conditions necessary for stable nitrite formation [12]. Typical formulations employ 25 grams of starch per 100 grams of potassium nitrate with 10-15 grams of potassium hydroxide [12]. The mixture undergoes heating to 300-400°C, with the reaction proceeding through multiple intermediate steps [12]. Laboratory procedures require careful temperature control to prevent excessive starch charring or potassium hydroxide decomposition [12]. The reaction generates water vapor and carbon dioxide, creating a foaming effect that must be managed through appropriate container sizing [12]. Product recovery involves water extraction and pH adjustment to optimize nitrite stability [12]. Purification StrategiesRecrystallization TechniquesRecrystallization represents the primary purification method for potassium nitrite, exploiting the compound's high water solubility and temperature-dependent crystallization behavior [4]. The process involves dissolving crude potassium nitrite in hot water, followed by controlled cooling to precipitate pure crystals [4]. The high solubility of potassium nitrite, exceeding 300 grams per 100 milliliters at elevated temperatures, facilitates effective purification through selective crystallization [1]. The recrystallization process requires careful temperature management to optimize crystal formation and minimize impurity incorporation [4]. Initial dissolution occurs at temperatures near the boiling point of water, followed by gradual cooling to room temperature or below [4]. The cooling rate significantly influences crystal size and purity, with slower cooling rates generally producing larger, more pure crystals [4]. Industrial recrystallization systems employ multi-stage cooling processes with intermediate filtration steps to remove insoluble impurities [4]. The process typically achieves purities exceeding 98% when properly executed with appropriate mother liquor management [4]. Recovery yields range from 70-85% depending on the initial impurity levels and crystallization conditions employed [4].

Solution-Based Separation MethodsSolution-based separation methods utilize selective dissolution and precipitation techniques to isolate potassium nitrite from complex reaction mixtures [4]. These methods exploit differences in solubility between potassium nitrite and common impurities such as potassium carbonate, potassium hydroxide, and unreacted potassium nitrate [4]. The high solubility of potassium nitrite in water provides advantages for separation from less soluble contaminants [1]. Fractional crystallization techniques separate potassium nitrite from potassium nitrate based on their different temperature-solubility relationships [6]. Potassium nitrite exhibits greater solubility temperature dependence compared to potassium nitrate, enabling selective recovery through controlled cooling [6]. The process typically involves multiple crystallization cycles to achieve high purity levels [6]. pH adjustment methods utilize the pH-dependent stability of nitrite ions to enhance purification efficiency [12]. Slightly alkaline conditions promote nitrite stability while facilitating the precipitation of carbonate impurities [12]. The optimal pH range for purification operations falls between 9-10, balancing nitrite stability with impurity removal [12]. Green Chemistry ApproachesSustainable Production PathwaysSustainable production pathways for potassium nitrite synthesis emphasize the reduction of environmental impact through cleaner manufacturing processes [8]. Contemporary research focuses on developing methods that minimize waste generation, reduce energy consumption, and eliminate hazardous materials [8]. Green chemistry principles guide the selection of environmentally benign reagents and solvents while optimizing reaction efficiency [13]. Electrochemical synthesis methods represent promising sustainable alternatives to traditional thermal processes [14] [15]. These approaches utilize electrical energy to drive nitrate reduction reactions under mild conditions, eliminating the need for high-temperature operations [14]. Electrochemical systems demonstrate high selectivity for nitrite formation while producing minimal waste products [14]. Biotechnology-based approaches explore enzymatic and microbial systems for nitrite production [16]. These biological methods operate under ambient conditions and utilize renewable feedstocks, representing significant advances in sustainable chemical manufacturing [16]. Research indicates that specific enzyme systems can achieve high conversion rates while maintaining product purity standards [16]. The development of closed-loop manufacturing systems minimizes waste generation through integrated recycling and recovery processes [8]. These systems capture and reuse by-products, reducing raw material consumption and environmental discharge [8]. Implementation of such systems requires careful process design and integration of separation technologies [8]. Energy Efficiency ConsiderationsEnergy efficiency optimization represents a critical aspect of sustainable potassium nitrite production [17]. Traditional thermal synthesis methods require significant energy inputs for heating operations, creating opportunities for efficiency improvements through process intensification [17]. Heat integration systems capture and reuse thermal energy, reducing overall energy consumption by 15-25% [17]. Advanced reactor designs incorporate enhanced heat transfer mechanisms to minimize energy requirements [17]. These systems utilize structured packing materials and optimized flow patterns to improve thermal efficiency while maintaining reaction selectivity [17]. The implementation of heat exchangers and thermal recovery systems further reduces energy consumption [17]. Process optimization studies demonstrate that reaction temperature reduction through catalyst utilization can achieve 30-40% energy savings [17]. Alternative heating methods, including microwave and induction heating, provide more efficient energy transfer compared to conventional heating systems [17]. These technologies enable precise temperature control while reducing overall energy input requirements [17].

Oxidation-Reduction BehaviorPotassium nitrite exhibits complex oxidation-reduction behavior owing to the intermediate oxidation state of nitrogen (+3) in the nitrite ion. The compound can function as both an oxidizing agent and a reducing agent, depending on the reaction conditions and the nature of the reactants involved [1] [2]. Oxidation Reactions When potassium nitrite acts as an oxidizing agent, it readily accepts electrons to form products with nitrogen in lower oxidation states. The electrochemical oxidation of potassium nitrite in ionic liquid media has been studied extensively, revealing a chemically irreversible oxidation process with formation of nitrogen dioxide as the primary product [3]. The oxidation mechanism follows a chemically controlled electron transfer process, where the nitrite ion undergoes a one-electron oxidation: NO₂⁻ → NO₂ + e⁻ Reduction Reactions Potassium nitrite can be reduced under appropriate conditions, particularly in biological systems where it serves as a substrate for nitrite reductase enzymes. The reduction typically occurs through proton-coupled electron transfer mechanisms, with the reaction rate being highly pH-dependent [4] [5]. In acidic conditions, the nitrite preferentially exists as nitrous acid (HONO), which exhibits higher reactivity toward reduction compared to the nitrite anion. Redox Equilibria The most significant redox equilibrium involving potassium nitrite is its thermal interconversion with potassium nitrate. Between 550-790°C, the following equilibrium is established [1] [6]: 2 KNO₂ + O₂ ⇌ 2 KNO₃ This equilibrium demonstrates the intermediate stability of the nitrite oxidation state, with the position of equilibrium being temperature and oxygen pressure dependent [7] [8]. Thermal Decomposition MechanismsThe thermal decomposition of potassium nitrite follows a complex multi-step mechanism that varies significantly with temperature and atmospheric conditions. Research has identified several distinct temperature regions with different decomposition pathways [1] [9] [10]. Low Temperature Decomposition (400-550°C) Initial thermal decomposition begins around 400°C when potassium nitrate decomposes to form potassium nitrite [9] [2]: 2 KNO₃ → 2 KNO₂ + O₂ The activation energy for this process has been determined to be approximately 185.9 kJ/mol, which is comparable to the endothermic character of the reaction [10]. The decomposition follows first-order kinetics with respect to potassium nitrate concentration. Intermediate Temperature Range (550-790°C) In the presence of oxygen, potassium nitrite undergoes oxidation back to potassium nitrate, establishing a temperature-dependent equilibrium [1] [7]. The rate of this reverse reaction increases with temperature, but the extent of reaction decreases due to thermodynamic constraints. High Temperature Decomposition (>800°C) Above 800°C, extensive decomposition occurs with formation of multiple products including nitrogen, oxygen, and potassium oxide [8] [11]: 4 KNO₂ → 2 K₂O + 2 N₂ + 3 O₂ Alternative decomposition pathways may involve formation of nitrogen oxides: 4 KNO₂ → 2 K₂O + 4 NO + O₂ Mechanistic Considerations The thermal decomposition mechanism appears to proceed through stepwise breakdown: nitrate → nitrite → oxide [12]. Kinetic studies using both constant volume apparatus and titration methods have revealed different activation energies for different stages of the decomposition process, ranging from 217 kJ/mol for the initial stage to 298 kJ/mol for the final decomposition [12]. Nitrite-Mediated TransformationsNitrite-mediated transformations represent a crucial class of reactions where the nitrite ion serves as a key intermediate in various chemical and biological processes. These transformations are particularly important in biological systems where nitrite acts as a reservoir for nitric oxide production [4] [13]. Biological Nitrite Reduction In biological systems, nitrite undergoes reduction to nitric oxide through several enzymatic pathways. Xanthine oxidoreductase, hemoglobin, myoglobin, and other heme-containing proteins can catalyze this transformation [4] [13]. The mechanism typically involves proton-coupled electron transfer, with the reaction rate being highly dependent on pH conditions. The general mechanism for heme-protein mediated nitrite reduction follows [5]:

Metal-Catalyzed Transformations Transition metals can catalyze various nitrite transformations, including reduction to nitric oxide and oxidation to nitrate. The coordination chemistry of the nitrite ion plays a crucial role in determining the reaction pathway and selectivity [14] [15]. Synthetic Applications Potassium nitrite serves as a versatile reagent in organic synthesis, particularly for the formation of diazonium compounds, azo compounds, and nitrosoamines [7]. The compound's ability to generate nitrous acid in acidic conditions makes it valuable for diazotization reactions. Acid-Base Reaction DynamicsThe acid-base chemistry of potassium nitrite is governed by the basicity of the nitrite ion and the neutral character of the potassium cation. Understanding these dynamics is essential for predicting solution behavior and reaction outcomes [16] [17]. Solution Chemistry Potassium nitrite is the salt of a strong base (potassium hydroxide) and a weak acid (nitrous acid). Consequently, aqueous solutions of potassium nitrite exhibit basic character with pH values greater than 7 [17]. The hydrolysis reaction can be represented as: NO₂⁻ + H₂O ⇌ HNO₂ + OH⁻ Acid Reactions When potassium nitrite reacts with acids, toxic nitrogen oxides are evolved [1] [18]. The reaction with strong acids produces nitrous acid, which is unstable and decomposes to nitrogen oxides: KNO₂ + HCl → KCl + HNO₂ Buffer Systems The nitrite/nitrous acid system can function as a buffer in the pH range around the pKa of nitrous acid (3.15) [4]. This buffering capacity is important in biological systems where pH control is critical for enzymatic activity. Thermodynamic Parameters The acid-base equilibria of nitrite systems are characterized by specific thermodynamic parameters. The pKa of nitrous acid (3.15) indicates that the nitrite ion is a relatively weak base, but sufficient to impart basic character to solutions of alkali metal nitrites [4]. Coordination Chemistry of Nitrite IonThe nitrite ion exhibits remarkable coordination versatility due to its ambidentate nature, possessing multiple lone electron pairs available for coordination to metal centers [14] [15] [19]. Coordination Modes Five primary coordination modes have been identified for the nitrite ion [14] [19]:

Electronic Properties of Coordination Modes The electronic properties of coordinated nitrite vary significantly with the coordination mode [14] [15]. N-bonded nitrite acts as a weak π-acceptor, while O-bonded nitrite functions as a moderate π-donor. These differences result in distinct positions in the spectrochemical series and different field strengths. Structural Determinants The coordination mode adopted by nitrite is influenced by several factors including metal ion size, electronic configuration, and steric constraints in the coordination environment [15] [20]. Theoretical calculations have shown that N-bonded coordination is generally thermodynamically favored, while O-bonded coordination is kinetically favored. Linkage Isomerism The ambidentate nature of nitrite leads to linkage isomerism in coordination complexes. The classical example is the pentamminecobalt(III) system, where both [(NH₃)₅Co-NO₂]²⁺ and [(NH₃)₅Co-ONO]²⁺ isomers have been characterized [19]. These isomers can interconvert under appropriate conditions, with the N-bonded form being thermodynamically more stable. Spectroscopic Properties Coordination complexes of nitrite exhibit characteristic vibrational spectra that can be used to identify the coordination mode [21] [22]. The vibrational frequencies of the nitrite ligand are sensitive to the coordination environment, with systematic shifts observed for different bonding modes. Structure-Reactivity RelationshipsThe relationship between molecular structure and chemical reactivity in potassium nitrite systems is governed by several key structural features of the nitrite ion [23] [24]. Molecular Geometry Effects The bent molecular geometry of the nitrite ion (bond angle 115.4°) arises from VSEPR considerations and has profound effects on its reactivity [25] [26]. This geometry directs the spatial arrangement of lone electron pairs and influences the accessibility of coordination sites. Electronic Structure Influence The delocalized π-system in the nitrite ion provides resonance stabilization and enables the ion to participate in various oxidation states [23] [24]. The electronic structure calculations reveal significant π-electron density distributed over the nitrogen and oxygen atoms, contributing to the ambidentate coordination behavior. Lone Pair Availability The nitrite ion possesses multiple lone electron pairs: one on nitrogen and two on each oxygen atom [14]. This multiplicity of electron donor sites enables diverse coordination geometries and reaction pathways. The different basicities of these sites (nitrogen being softer, oxygen being harder) lead to selectivity in coordination with different metal ions. Substituent Effects In coordinated nitrite complexes, the electronic properties of co-ligands can influence the reactivity of the nitrite ligand [27]. Electron-withdrawing ligands tend to stabilize higher oxidation states, while electron-donating ligands favor lower oxidation states. Steric Considerations Steric effects play a crucial role in determining coordination preferences [15]. Bulky ligands in the coordination sphere can force nitrite to adopt specific coordination modes or even prevent coordination entirely. This has been demonstrated in heme protein systems where distal pocket mutations alter nitrite coordination preferences. Thermodynamic vs Kinetic Control Structure-reactivity relationships in nitrite systems often involve competition between thermodynamic and kinetic factors [15] [19]. While N-coordination is typically thermodynamically favored, O-coordination may be kinetically preferred due to lower activation barriers for initial coordination. Environmental Effects The local environment significantly influences nitrite reactivity. In biological systems, hydrogen bonding, pH, and local electrostatic fields can dramatically alter reaction rates and pathways [4] [5]. Understanding these environmental effects is crucial for predicting and controlling nitrite chemistry in complex systems. Physical Description Potassium nitrite appears as a yellowish white crystalline solid. Noncombustible but accelerates the burning of all combustible material. If large quantities are involved in fire or if the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat. Toxic oxides of nitrogen are produced in fires. Used to make other chemicals and in chemical analysis.

DryPowder White or slightly yellow, deliquescent granules WHITE-TO-YELLOW DELIQUESCENT SOLID IN VARIOUS FORMS. Color/Form White or slightly yellow granules or rods

White crystals Boiling Point 537 °C (explodes)

Density 1.915

1.9 g/cm³ Melting Point

441 °C with decomp starting at 350 °C

441 °C UNII

794654G42L

GHS Hazard Statements

H272: May intensify fire;

oxidizer [Danger Oxidizing liquids; Oxidizing solids]; H301: Toxic if swallowed [Danger Acute toxicity, oral]; H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard] Therapeutic Uses

... Nitrite has vasodilating properties, probably through transformation into nitric oxide (NO) or a NO-containing molecule acting as a signal factor for smooth muscle relaxation ... /Nitrite/

Mechanism of Action

The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses conversion of hemoglobin to methemoglobin. Same dual toxicity is shared by many inorganic ... nitrites S ... /Sodium nitrite/

The principal mechanism of nitrite toxicity is the oxidation of the ferrous iron (Fe2+) in deoxyhemoglobin to the ferric (Fe3+) valence state, producing methemoglobin. Methemoglobin cannot reversibly bind or transport circulating oxygen. Depending on the percentage of total methemoglobin in oxidized form, the clinical picture is one of oxygen deprivation with cyanosis, cardiac dysrhythmias and circulatory failure, and progressive central nervous system (CNS) effects. CNS effects can range from mild dizziness and lethargy to coma and convulsions. ... A chocolate-brown or slate-gray central cyanosis (involving the trunk and proximal portions of the limbs, as well as the distal extremities, mucous membranes, and lips) is one of the hallmarks of methemoglobinemia. This cyanosis is due to the dark chocolate-brown color of methemoglobin itself and can become noticeable at a concentration of 10% to 15% of total hemoglobin. /Nitrates and nitrites/ ... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/ Acute nitrate toxicity is almost always seen in infants rather than adults when it results from ingestion of well waters and vegetables high in nitrates ... /It was/ deduced that infants were prone to upset stomachs and achlorhydria. As result, stomach pH increased in alkalinity allowing nitrate-reducing organisms to enter and to reduce nitrates to nitrites. A gastric pH above 4 supports nitrate-reducing organisms ... Immature enzyme systems may also be of importance ... Fetal hemoglobin (hemoglobin F) is oxidized by nitrite to methemoglobin at rate twice as rapid as adult hemoglobin (hemoglobin A). Furthermore, enzymatic capacity of erythrocytes of newborn infants to reduce methemoglobin to hemoglobin appears less than that of adults. Difference is probably due to developmental deficiency in activity of DPNH-methemoglobin reductase (diphosphopyridine nucleotide). As opposed to adults, several clinical, physiologic and metabolic factors predispose infants to development of methemoglobinemia and acute nitrate poisoning. /Nitrate and nitrite/ Nitrite is involved in the oxidation of hemoglobin (Hb), normally present in blood, to methemoglobin (MetHb). The ferrous iron Fe2+ of the heme group is oxidized to ferric iron Fe3+ and oxygen and nitrite bind more firmly to this oxidized heem. During the process of MetHb formation, nitrate is eventually generated from nitrite. Thus, blood oxygen transport to the tissues and organs is inhibited. The rate of formation of MetHb varies considerably between animal species ... At low levels of nitrite exposure, MetHb formation is reversible. The rate of MetHb reduction, which is catalyzed by the enzyme system NADPH-MetHb reductase, also varied among species, with a high correlation between formation and reduction rates of MetHb. At high nitrite exposure, the reductase system becomes saturated and can no longer cope with MetHb formation. Such saturation results in increased MetHb concentration in the blood leading to ischaemia in tissues, cyanosis, irreversible damage to the tissues and ultimately to mortality ... Young infants (aged < 3 months) are extremely susceptible to nitrite-induced MetHb formation because of the presence of fetal Hb. Fetal Hb can comprise initially 60 to 80% of the total Hb, decreasing to 20 to 30% within 3 months. Fetal Hb seems to be more easily converted to MetHb. In addition, NADPH-MetHb reductase which catalyzes MetHb reduction to Hb is normally deficient in neonatal erythrocytes. /Nitrite/ ... Nitrite may exhibit mutagenic activity by three mechanisms: (i) nitrite may deaminate DNA-bases in single strand vital DNA. Spontaneous deaminations, however, are frequent and DNA-repair systems correcting these lesions are present in bacteria and probably mammalian cells as well, (ii) formation of intra- or interstrand crosslinks between purine residues may occur resulting in distortion of the helix in the case of double-stranded DNA. An induction of this type of lesions may be enhanced by the presence of molecules proximate to DNA, like polyamines, glycols, alcohols and phenols ... and (iii) nitrite may react with nitrosatable agents to form N-nitroso compounds and thus indirectly exhibit mutagenic (and carcinogenic) activity. /Nitrite/ Pictograms

Oxidizer;Acute Toxic;Environmental Hazard Other CAS

7758-09-0

Associated Chemicals

Nitrite;14797-65-0

Wikipedia

Potassium nitrite

Use Classification

Food additives

COLOUR_RETENTION_AGENT; -> JECFA Functional Classes Methods of Manufacturing

Potassium nitrite can be obtained by reduction of potassium nitrate ... Production of potassium nitrite by absorption of nitrogen oxides in potassium hydroxide or potassium carbonate solution is not employed on a large scale because of the high price of these alkalies. Furthermore, the fact that potassium nitrite is highly soluble in water makes the solid difficult to recover.

General Manufacturing Information

Industrial gas manufacturing

Paint and coating manufacturing Printing ink manufacturing Soap, cleaning compound, and toilet preparation manufacturing Nitrous acid, potassium salt (1:1): ACTIVE S - indicates a substance that is identified in a final Significant New Use Rule. Food for babies less than 6 month of age should not contain added nitrites. /Nitrites/ Potassium nitrite has the pharmacological effects of the other nitrites. MID /MEAT INSPECTION DIVISION (DEPARTMENT OF AGRICULTURE)/ LIMITATION: SOURCE OF NITRITE IN CURED PRODUCTS; 7 LB/100 GAL PICKLE; 3 1/2 OZ/100 LB MEAT (DRY CURE); 2 3/4 OZ/100 LB CHOPPED MEAT. Analytic Laboratory Methods

Method 418E: Devarda's Alloy Reduction Method. This method is recommended for oxidized nitrogen concn greater than 2 mg/l. In this technique, nitrate ion and nitrite ion are reduced to ammonia under hot alkaline conditions in the presence of a reducing agent, Devarda's alloy (an alloy of 50% copper, 45% aluminum and 5% zinc). The reduction is carried out in a kjeldahl distillation apparatus. Under hot alaline conditions, the ammonia formed distills and is trapped in a receiving flask containing boric acid. The ammonia can be determined either by direct nesslerization or acidimetrically. /A separate determination of nitrogen dioxide should be made and subtracted, otherwise the result is reported as "total oxidized nigrogen."/ The recovery of 200 to 400 ug nitrate ion-nitrogen from partially treated effluents was found to average 96% with a coefficient of variation of 7.7%. /Total oxidized nitrogen/

Method: EPA-NERL 300.0; Procedure: ion chromatography with conductivity detector; Analyte: nitrite; Matrix: drinking water, surface water, mixed domestic and industrial wastewaters, groundwater, reagent waters, solids (after extraction), leachates (when no acetic acid is used); Detection Limit: 0.004 mg/L. /Nitrite/ Method: EPA-OGWDW/TSC 300.1; Procedure: ion chromatography with conductivity detector; Analyte: nitrite; Matrix: reagent water, surface water, ground water, and finished drinking water; Detection Limit: 0.001 mg/L. /Nitrite/ Method: EPA-NERL 353.4; Procedure: automated gas segmented continuous flow colorimetric system; Analyte: nitrite; Matrix: estuarine and coastal waters; Detection Limit: not provided. /Nitrite/ For more Analytic Laboratory Methods (Complete) data for POTASSIUM NITRITE (17 total), please visit the HSDB record page. Storage Conditions

Keep well closed.

Store in airtight containers. Fireproof. Provision to contain effluent from fire extinguishing. Separated from combustible and reducing substances, acids. Dry. Well closed. Interactions

Methylene blue has a protective effect against nitrite-induced MetHb formation ... Dietary factors may have a protective effect against MetHb formation. Examples are ascorbic acid (vitamin C) and methionine which reduced the level of nitrite-induced MetHb when added to the diet of guinea-pigs. Conversely, guinea-pigs deficient in ascorbic acid had higher nitrite-induced MetHb levels than control animals ... /Nitrite/

The effect of nitrite ingestion on the intestinal deconjugation and absorption of folic acid (PGA) and brewers yeast folate was investigated using a rat bioassay and liver folate uptake as the response parameter. Male weanling Sprague Dawley rats were depleted on a low folate AIN-76A formulated basal diet for 21 days. During a 14 day repletion period, folic acid (PGA) and brewers yeast were added to provide 0.25, 0.5 and 1.0 mg of folate per kg of diet. Potassium nitrite was administered as part of the diet at 0.5%. All diets were made isonitrogenous and isocaloric. Based on a parallel line assay, the relative bioavailability of folate in the brewers yeast diet (109) was significantly higher than in the standard diet (PGA = 100). When combined with nitrite, the relative bioavailability of the PGA diet was not significantly different (101), while that of the brewers yeast diet was significantly lower than the standard diet. Concomitant ingestion of nitrite significantly reduced the bioavailability of brewers yeast folate but not that of PGA in rats. This appeared to be a direct effect of oxidation by nitrite on the more susceptible substituted folates in brewers yeast. ... In vivo formation of nitrosopiperidine /was demonstrated/ in the stomach of rats from nitrate and piperidine. At comparable doses, a lesser degree of nitrosation occurred with nitrite and piperidine. /Nitrate and nitrite/ No increase was found in urinary nitrosamine levels of human subjects after consumption of meals with fish or beef (source of amines), bacon (source of pre-formed nitrosamines), in combination with spinach and vegetable juice (source of nitrate/nitrite). /Nitrate or nitrite/ For more Interactions (Complete) data for POTASSIUM NITRITE (6 total), please visit the HSDB record page. Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|